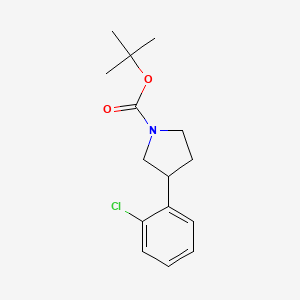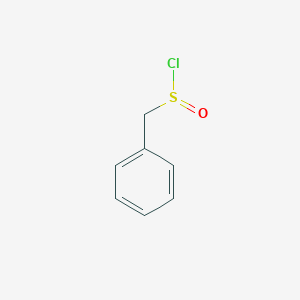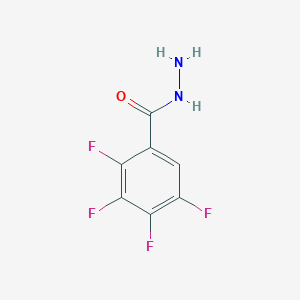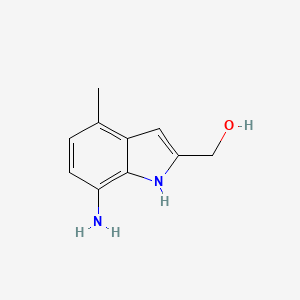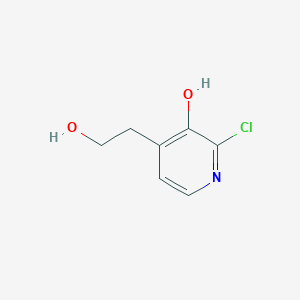![molecular formula C9H4F3IS B13675550 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
2-Iodo-5-(trifluoromethyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-(trifluoromethyl)benzo[b]thiophene is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene can be achieved through various methods. One common approach involves the electrophilic cyclization of suitable precursors. For instance, the reaction of 2-iodothiophene with trifluoromethyl-substituted benzene derivatives under specific conditions can yield the desired product . The reaction typically requires the use of catalysts such as palladium or nickel and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, strong bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-Iodo-5-(trifluoromethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can form halogen bonds with target proteins, stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(Trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
2-Iodo-5-(trifluoromethyl)benzo[b]thiophene is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the iodine atom allows for versatile chemical modifications .
Propiedades
Fórmula molecular |
C9H4F3IS |
|---|---|
Peso molecular |
328.09 g/mol |
Nombre IUPAC |
2-iodo-5-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4F3IS/c10-9(11,12)6-1-2-7-5(3-6)4-8(13)14-7/h1-4H |
Clave InChI |
TXDIGXWUBUGLHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
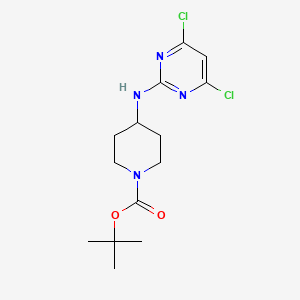
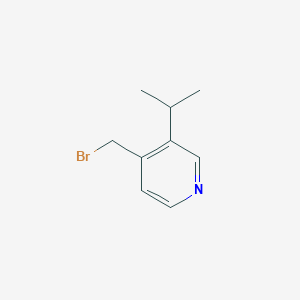
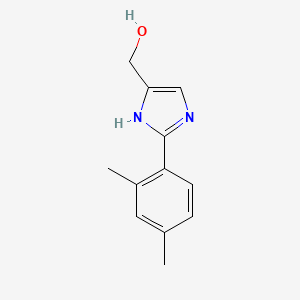
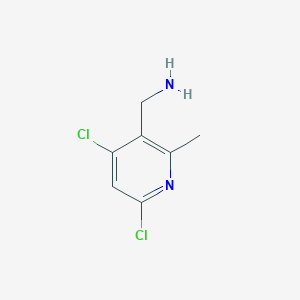
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
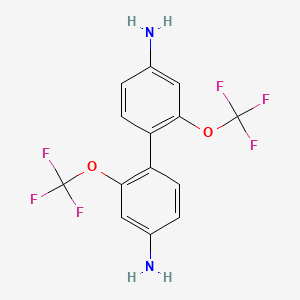
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
